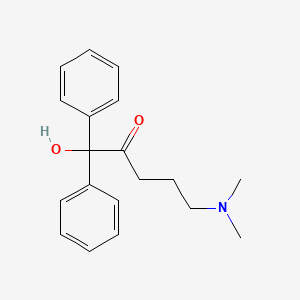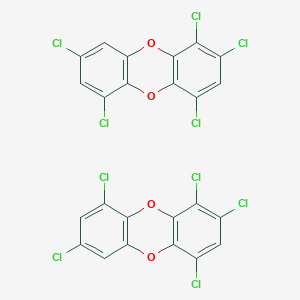
1,2,4,6,8-Pentachlorodibenzo-p-dioxin;1,2,4,7,9-pentachlorodibenzo-p-dioxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,6,8/1,2,4,7,9-Pentachlorodibenzo-p-dioxin is a polychlorinated dibenzo-p-dioxin (PCDD) compound. PCDDs are a group of chemically-related compounds that are persistent environmental pollutants. They are primarily byproducts of various industrial processes, including the manufacture of herbicides and pesticides, and the incineration of organic material in the presence of chlorine .
Preparation Methods
The synthesis of 1,2,4,6,8/1,2,4,7,9-Pentachlorodibenzo-p-dioxin typically involves the chlorination of dibenzo-p-dioxin. This process can be carried out using chlorine gas in the presence of a catalyst, such as iron or aluminum chloride, under controlled temperature conditions . Industrial production methods often involve the use of high-temperature incineration of chlorinated organic compounds, which can lead to the formation of various PCDD congeners, including 1,2,4,6,8/1,2,4,7,9-Pentachlorodibenzo-p-dioxin .
Chemical Reactions Analysis
1,2,4,6,8/1,2,4,7,9-Pentachlorodibenzo-p-dioxin can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized to form chlorinated dibenzo-p-dioxin derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated dibenzo-p-dioxins.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,2,4,6,8/1,2,4,7,9-Pentachlorodibenzo-p-dioxin has several applications in scientific research:
Environmental Analysis: It is used as a standard for the analysis of dioxins in environmental samples.
Toxicology Studies: Researchers study its toxic effects on living organisms to understand the health risks associated with dioxin exposure.
Chemical Research: It serves as a model compound for studying the chemical behavior of PCDDs.
Mechanism of Action
The toxic effects of 1,2,4,6,8/1,2,4,7,9-Pentachlorodibenzo-p-dioxin are primarily mediated through the aryl hydrocarbon receptor (AhR). When the compound binds to AhR, it forms a complex that translocates to the nucleus and alters the expression of various genes involved in xenobiotic metabolism, cell proliferation, and apoptosis . This can lead to oxidative stress, disruption of endocrine functions, and carcinogenesis .
Comparison with Similar Compounds
1,2,4,6,8/1,2,4,7,9-Pentachlorodibenzo-p-dioxin is part of a larger family of PCDDs, which includes compounds like:
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and association with Agent Orange.
1,2,3,7,8-Pentachlorodibenzo-p-dioxin: Another toxic congener with similar environmental persistence.
1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin: Less toxic but still environmentally persistent.
The uniqueness of 1,2,4,6,8/1,2,4,7,9-Pentachlorodibenzo-p-dioxin lies in its specific chlorination pattern, which influences its chemical behavior and toxicity .
Properties
Molecular Formula |
C24H6Cl10O4 |
|---|---|
Molecular Weight |
712.8 g/mol |
IUPAC Name |
1,2,4,6,8-pentachlorodibenzo-p-dioxin;1,2,4,7,9-pentachlorodibenzo-p-dioxin |
InChI |
InChI=1S/2C12H3Cl5O2/c13-4-1-6(15)10-8(2-4)18-12-9(17)5(14)3-7(16)11(12)19-10;13-4-1-6(15)10-8(2-4)18-11-7(16)3-5(14)9(17)12(11)19-10/h2*1-3H |
InChI Key |
GKVFACNOALGXBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=C(O2)C(=C(C=C3Cl)Cl)Cl)Cl)Cl.C1=C(C=C(C2=C1OC3=C(O2)C(=CC(=C3Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


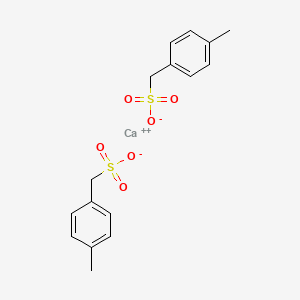
![5-Chloro-2-[(2-chloro-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798028.png)

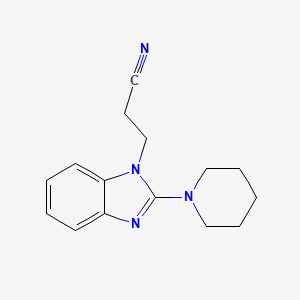

![Bicyclo[4.1.0]hept-3-ene-7-carbonyl chloride](/img/structure/B13798081.png)

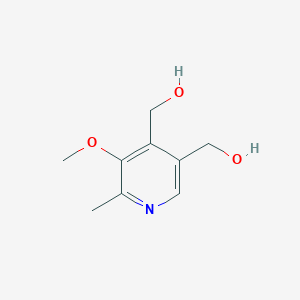
![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide](/img/structure/B13798089.png)
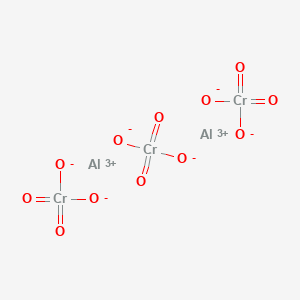
![1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol](/img/structure/B13798096.png)

![1,5-Dithia-9-aza-spiro[5.5]undecane hydrochloride](/img/structure/B13798107.png)
